2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide is an intriguing compound known for its structural complexity and potential applications. Its unique arrangement of functional groups makes it a subject of interest in various scientific fields, from medicinal chemistry to industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide involves several steps. Typically, it starts with the condensation of specific aromatic aldehydes with an amine derivative, leading to the formation of a Schiff base. Subsequent cyclization under controlled conditions produces the tetrahydropyrido[4,3-d]pyrimidin core. The final step involves acylation with ethyl phenylacetate in the presence of a suitable catalyst.
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of each step. Efficient catalysts, solvents, and reaction conditions are crucial to ensure high yield and purity. Employing continuous flow chemistry could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting its methyl or benzyl groups.
Reduction: Reduction processes may target the carbonyl group within its structure, altering the oxo functionality.
Substitution: Various substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic or heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or chlorinating agents.
Major Products Formed:
Oxidation products often involve benzyl group transformations.
Reduction yields may lead to alcohol derivatives.
Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry: As a synthetic intermediate, this compound serves as a building block for more complex molecules, aiding in the development of novel pharmaceuticals.
Biology: In biological research, it can be used to study enzyme interactions due to its structural similarity to natural substrates.
Industry: Industrially, it may be utilized in the synthesis of specialty chemicals or materials with advanced properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. Its mechanism of action often involves binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme catalysis or alteration of signal transduction processes.
Comparison with Similar Compounds
2-(2,6-dimethylphenyl)-N-ethyl-N-phenylacetamide
2-(6-ethyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
2-(6-benzyl-2,4-dimethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide
Its uniqueness lies in its benzyl substitution, contributing to distinct biological and chemical properties that other similar compounds may not possess.
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-28(21-12-8-5-9-13-21)24(30)18-29-19(2)26-23-14-15-27(17-22(23)25(29)31)16-20-10-6-4-7-11-20/h4-13H,3,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRKANCQUMAHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.